5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 144026-75-5
VCID: VC3330306
InChI: InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3
SMILES: CN1C(=CC=N1)C2=CC(=CC=C2)OC
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

CAS No.: 144026-75-5

Cat. No.: VC3330306

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole - 144026-75-5

Specification

CAS No. 144026-75-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 5-(3-methoxyphenyl)-1-methylpyrazole
Standard InChI InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3
Standard InChI Key CSFBLJAAHBCORO-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC(=CC=C2)OC
Canonical SMILES CN1C(=CC=N1)C2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is a substituted pyrazole containing a methoxy group at the meta position of a phenyl ring attached to the 5-position of the pyrazole core, with a methyl substituent at the 1-position nitrogen. This specific arrangement of functional groups provides unique chemical properties and potential biological interactions.

Basic Chemical Information

The compound features a heterocyclic structure with specific substituents that influence its reactivity and potential applications. The basic chemical properties are summarized in the following table:

PropertyValue
Chemical FormulaC11H12N2O
Molecular Weight188.23 g/mol
CAS Registry Number144026-75-5
Chemical StructureFive-membered pyrazole ring with 3-methoxyphenyl at position 5 and methyl at N1
Functional GroupsPyrazole ring, methoxy group, methyl group
IUPAC Name5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

The structural arrangement of this compound involves a pyrazole core with specific substitution patterns that determine its chemical behavior. The methoxy group on the phenyl ring provides potential hydrogen bond acceptor capabilities, while the nitrogen atoms in the pyrazole ring can participate in various interactions, making this compound potentially valuable for biological applications .

Structural Significance

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month
Protection RequirementsProtect from repeated freezing and thawing
Container TypeStore prepared solutions in separate packages

These storage guidelines help preserve the compound's stability and chemical integrity for research applications. Repeated freezing and thawing should be avoided as this can lead to compound degradation and decreased activity .

Solution Preparation

For research applications, proper solution preparation is essential. The following table provides guidance for preparing stock solutions of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole at various concentrations:

Desired ConcentrationAmount of Compound
1 mg
1 mM5.3126 mL
5 mM1.0625 mL
10 mM0.5313 mL

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. For enhanced solubility, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .

Biological Activity and Applications

While specific biological data for 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is limited in the available literature, the pyrazole scaffold is known for diverse biological activities that may inform potential applications of this compound.

Structure-Activity Relationships

The specific substituents in 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole may contribute to distinct biological properties:

  • The methoxy group at the meta position of the phenyl ring may enhance binding to specific protein pockets

  • The methyl substituent on the pyrazole nitrogen can affect the compound's lipophilicity and membrane permeability

  • The unsubstituted nitrogen in the pyrazole ring provides a potential hydrogen bond acceptor site

Understanding these structure-activity relationships is crucial for rational design of related compounds with enhanced biological properties .

Research Applications

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole serves various research purposes in chemical and pharmaceutical investigations.

Comparison with Similar Compounds

Understanding how 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole compares to related compounds provides context for its unique properties and potential applications.

CompoundStructural DifferencePotential Impact
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidContains carboxylic acid group, no N-methylIncreased polarity, different hydrogen bonding pattern
5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileAdditional phenyl, methyl, and nitrile groupsDifferent electronic properties, increased lipophilicity
Other pyrazole derivativesVaried substitution patternsAltered biological activity profiles and physicochemical properties

These structural comparisons illustrate how subtle modifications to the pyrazole scaffold can significantly impact chemical and biological properties .

Analytical Considerations

Proper analytical techniques are essential for characterizing and studying 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole in research settings.

Identification Methods

Common analytical methods for identifying and characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Elemental analysis for composition confirmation

These analytical approaches are standard for confirming the identity and purity of heterocyclic compounds like 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole .

Future Research Directions

The limited detailed information available on 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole suggests several promising avenues for future research.

Unexplored Areas

Key areas for future investigation include:

  • Comprehensive biological screening to identify specific therapeutic targets

  • Detailed structure-activity relationship studies with systematic modifications

  • Crystal structure analysis to determine precise three-dimensional arrangements

  • Investigation of potential metal-coordination properties

  • Exploration of novel synthetic routes for more efficient preparation

These research directions could significantly expand our understanding of this compound and its potential applications.

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